molecular formula C16H17ClN2O3S B3623244 Ethyl 2-{[(3-chlorophenyl)carbamoyl]amino}-5-ethylthiophene-3-carboxylate

Ethyl 2-{[(3-chlorophenyl)carbamoyl]amino}-5-ethylthiophene-3-carboxylate

Cat. No.: B3623244
M. Wt: 352.8 g/mol
InChI Key: ROTBCJNWPQNGPA-UHFFFAOYSA-N
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Description

Ethyl 2-{[(3-chlorophenyl)carbamoyl]amino}-5-ethylthiophene-3-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocyclic compounds known for their wide range of applications in medicinal chemistry, materials science, and organic synthesis. This particular compound is characterized by the presence of a 3-chlorophenyl group, a carbamoyl group, and an ethyl ester group attached to a thiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{[(3-chlorophenyl)carbamoyl]amino}-5-ethylthiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, a cyanoacetate, and elemental sulfur.

    Introduction of the 3-Chlorophenyl Group: The 3-chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 3-chloronitrobenzene and a suitable nucleophile.

    Carbamoylation: The carbamoyl group can be introduced by reacting the intermediate with an isocyanate derivative.

    Esterification: The final step involves esterification to introduce the ethyl ester group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[(3-chlorophenyl)carbamoyl]amino}-5-ethylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorine atom in the 3-chlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas (H₂) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-{[(3-chlorophenyl)carbamoyl]amino}-5-ethylthiophene-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and inflammatory diseases.

    Materials Science: Thiophene derivatives are used in the development of organic semiconductors and conductive polymers.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: It is used in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of Ethyl 2-{[(3-chlorophenyl)carbamoyl]amino}-5-ethylthiophene-3-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor antagonist. The molecular targets and pathways involved include:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

    Receptor Antagonism: It may bind to specific receptors, blocking the binding of natural ligands and inhibiting signal transduction pathways.

Comparison with Similar Compounds

Ethyl 2-{[(3-chlorophenyl)carbamoyl]amino}-5-ethylthiophene-3-carboxylate can be compared with other thiophene derivatives such as:

    Ethyl 2-amino-5-ethylthiophene-3-carboxylate: Lacks the 3-chlorophenyl and carbamoyl groups, making it less complex and potentially less active in certain applications.

    3-Chlorophenylthiophene-2-carboxylate: Lacks the carbamoyl and ethyl ester groups, which may affect its reactivity and biological activity.

    Thiophene-2-carboxamide: Lacks the 3-chlorophenyl and ethyl ester groups, which may result in different chemical and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

ethyl 2-[(3-chlorophenyl)carbamoylamino]-5-ethylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O3S/c1-3-12-9-13(15(20)22-4-2)14(23-12)19-16(21)18-11-7-5-6-10(17)8-11/h5-9H,3-4H2,1-2H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROTBCJNWPQNGPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(S1)NC(=O)NC2=CC(=CC=C2)Cl)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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